kb NB 142-70
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Overview
Description
kb NB 142-70 is a potent and selective inhibitor of protein kinase D (PKD), which includes PKD1, PKD2, and PKD3. It has shown significant antitumor activity and is used primarily in scientific research .
Mechanism of Action
Target of Action
kb NB 142-70, also known as 3,4-Dihydro-9-hydroxy-1benzothieno[2,3-f]-1,4-thiazepin-5(2H)-one, is a potent inhibitor of Protein Kinase D (PKD) . The primary targets of this compound are the PKD isoforms PKD1, PKD2, and PKD3 . These kinases play crucial roles in various cellular processes, including cell migration, proliferation, and survival .
Mode of Action
This compound interacts with its targets (PKD1, PKD2, and PKD3) by binding to them, thereby inhibiting their activity . The IC50 values for PKD1, PKD2, and PKD3 are 28.3 nM, 58.7 nM, and 53.2 nM respectively . This interaction results in a decrease in the phosphorylation of PKD1 at Ser916 .
Biochemical Pathways
The inhibition of PKD by this compound affects several biochemical pathways. One significant pathway is the PI3K/Akt signaling pathway . PKD1 mediates negative feedback of PI3K/Akt activation in response to G protein-coupled receptors . Therefore, the inhibition of PKD1 by this compound potentiates Akt phosphorylation at Thr308 and Ser473 .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it could be administered in a suitable vehicle for in vivo studies
Result of Action
The inhibition of PKD by this compound has several molecular and cellular effects. It inhibits prostate cancer cell migration and invasion and reduces wound healing in vitro . Furthermore, it displays prominent cytotoxic and anti-proliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of kb NB 142-70 involves the formation of a benzothiolo-thiazepinone structure. The compound is synthesized through a series of chemical reactions, including cyclization and sulfonation. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is typically produced in specialized laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
kb NB 142-70 undergoes various chemical reactions, including:
Inhibition of phosphorylation: It inhibits the phosphorylation of PKD1, PKD2, and PKD3
Cytotoxic reactions: It exhibits cytotoxic effects against certain cancer cell lines
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Dimethyl sulfoxide (DMSO): Used as a solvent
Phosphorylation inhibitors: Used to study the inhibition effects of this compound
Major Products Formed
The major products formed from reactions involving this compound are typically phosphorylated proteins and inhibited kinase pathways .
Scientific Research Applications
kb NB 142-70 has a wide range of scientific research applications, including:
Cancer Research: It inhibits prostate cancer cell migration and invasion, reducing wound healing in vitro
Signal Transduction Studies: Used to study protein phosphorylation and kinase pathways
Metabolic Pathway Analysis: Investigates the metabolism of lipids and lipoproteins
Comparison with Similar Compounds
Similar Compounds
CID 755673: Another PKD inhibitor but less potent compared to kb NB 142-70
Gö 6976: A broad-spectrum kinase inhibitor with less selectivity for PKD
Uniqueness
This compound is unique due to its high selectivity and potency for PKD isoforms, making it a valuable tool in cancer research and signal transduction studies .
Properties
IUPAC Name |
9-hydroxy-3,4-dihydro-2H-[1]benzothiolo[2,3-f][1,4]thiazepin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S2/c13-6-1-2-8-7(5-6)9-10(16-8)11(14)12-3-4-15-9/h1-2,5,13H,3-4H2,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUAGGSHTKPOHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C(=O)N1)SC3=C2C=C(C=C3)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10669824 |
Source
|
Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233533-04-4 |
Source
|
Record name | 9-Hydroxy-3,4-dihydro[1]benzothieno[2,3-f][1,4]thiazepin-5(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10669824 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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